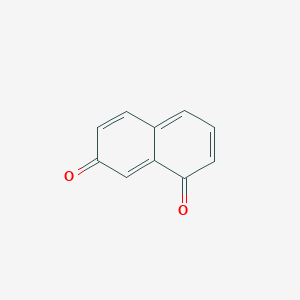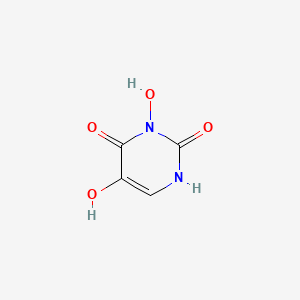
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is a heterocyclic compound with significant interest in various scientific fields. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-diaminopyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pteridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
化学反応の分析
Types of Reactions: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pteridines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a cofactor in various biological processes.
Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular targets and pathways can vary, but they often involve key enzymes in metabolic pathways.
類似化合物との比較
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Tetrahydrobiopterin: Another pteridine derivative involved in neurotransmitter synthesis.
Uniqueness: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
37440-32-7 |
|---|---|
分子式 |
C4H4N2O4 |
分子量 |
144.09 g/mol |
IUPAC名 |
3,5-dihydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O4/c7-2-1-5-4(9)6(10)3(2)8/h1,7,10H,(H,5,9) |
InChIキー |
YNDWAMKWFMRRCT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)N(C(=O)N1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


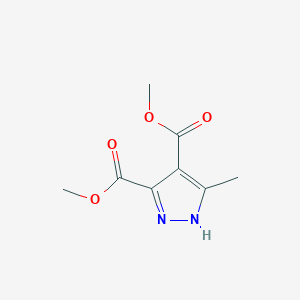
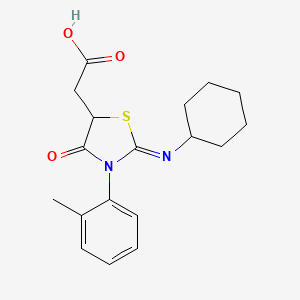
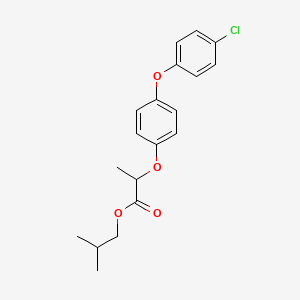
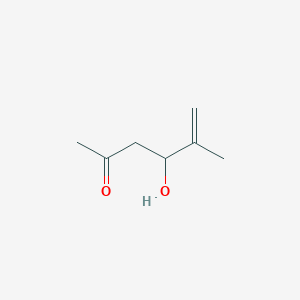
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
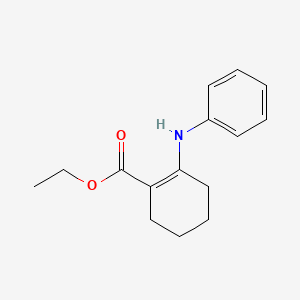
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
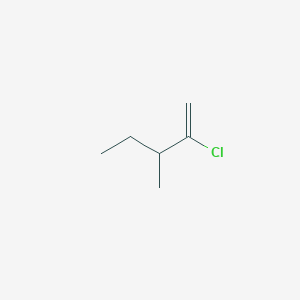
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
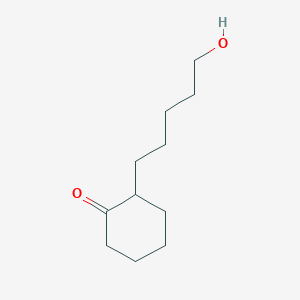
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
